molecular formula C8H9F3N2O B13080480 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyrimidin-5-ol

2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyrimidin-5-ol

Cat. No.: B13080480
M. Wt: 206.16 g/mol
InChI Key: WIOZHEXZYHUCSD-UHFFFAOYSA-N
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Description

2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyrimidin-5-ol is an organic compound with a unique structure that includes a trifluoromethyl group and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyrimidin-5-ol typically involves the reaction of 2-methylpropan-2-ol with trifluoromethylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the trifluoromethyl group. The pyrimidine ring is then introduced through a cyclization reaction involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyrimidin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyrimidin-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyrimidin-5-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyrimidin-5-ol is unique due to its pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H9F3N2O

Molecular Weight

206.16 g/mol

IUPAC Name

2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidin-5-ol

InChI

InChI=1S/C8H9F3N2O/c1-7(2,8(9,10)11)6-12-3-5(14)4-13-6/h3-4,14H,1-2H3

InChI Key

WIOZHEXZYHUCSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=C(C=N1)O)C(F)(F)F

Origin of Product

United States

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